Rel-(3S,4R)-4-fluoropyrrolidin-3-amine

Description

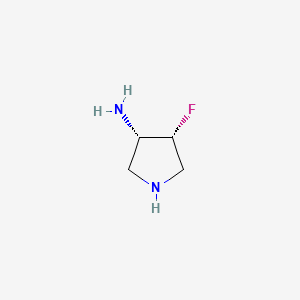

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine is a chiral pyrrolidine derivative characterized by a fluorine atom at the 4-position and an amine group at the 3-position of the five-membered heterocyclic ring.

Properties

Molecular Formula |

C4H9FN2 |

|---|---|

Molecular Weight |

104.13 g/mol |

IUPAC Name |

(3S,4R)-4-fluoropyrrolidin-3-amine |

InChI |

InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2/t3-,4+/m1/s1 |

InChI Key |

NNDGWIOJJXUONO-DMTCNVIQSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)F)N |

Canonical SMILES |

C1C(C(CN1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4R)-4-fluoropyrrolidin-3-amine typically involves the introduction of a fluorine atom into the pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) with a fluorine atom. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalytic systems and green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Fluorinating agents like DAST or Selectfluor are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex molecules.

Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.

Industrial Applications: It is employed in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-(3S,4R)-4-fluoropyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₅H₁₀FN₂

- Molecular Weight : 118.15 g/mol (free base)

- Stereochemistry : Defined (3S,4R) configuration.

- Applications : Investigated as a building block for pharmaceuticals, particularly in central nervous system (CNS) drug development due to its structural similarity to bioactive amines .

Comparison with Structurally Similar Compounds

Stereoisomers and Fluorinated Analogs

| Compound Name | Structural Features | Key Differences | Biological Implications | Reference |

|---|---|---|---|---|

| (3R,4S)-4-Fluoropyrrolidin-3-amine | Fluorine at C4, amine at C3, (3R,4S) configuration | Mirror stereoisomer of (3S,4R) form | Potential differences in receptor binding affinity and metabolic pathways | |

| (3R,4R)-4-Fluoro-1-methylpiperidin-3-amine | Piperidine ring, methyl group at N1, fluorine at C4 | Six-membered ring vs. pyrrolidine; altered ring strain and conformational flexibility | May exhibit distinct pharmacokinetics and target selectivity |

Insights :

- Stereochemistry significantly impacts biological activity. For example, (3R,4S) isomers may bind more effectively to dopamine receptors than (3S,4R) forms due to spatial compatibility with binding pockets .

- Fluorination generally enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Substituted Pyrrolidines with Aromatic Groups

| Compound Name | Substituents | Molecular Weight (g/mol) | Unique Properties | Reference |

|---|---|---|---|---|

| Rel-(3R,4S)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine | Benzyl at N1, 2-fluorophenyl at C4 | 270.34 | Bulky aromatic groups enhance lipophilicity and CNS penetration | |

| rac-(3R,4S)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine | Benzyl at N1, phenyl at C4, methyl at C3 | 294.40 | Methyl group increases steric hindrance, potentially reducing off-target interactions | |

| Rel-(3S,4R)-4-Fluoropyrrolidin-3-amine | Minimal substitution (F and NH₂) | 118.15 | High polarity improves solubility but may limit blood-brain barrier permeability |

Insights :

- Simpler structures like this compound are advantageous for optimizing pharmacokinetic profiles in early-stage drug discovery .

Functional Group Variations

Insights :

- Methoxy and methoxymethyl groups improve solubility but may reduce target specificity due to increased hydrogen-bonding capacity .

- The primary amine in this compound allows for facile functionalization, making it a flexible scaffold for medicinal chemistry .

Research Findings and Trends

- Stereochemical Purity : Enantiomeric purity of this compound is critical for consistent bioactivity. Impurities in stereoisomers can lead to variable pharmacokinetic outcomes .

- Fluorine Impact: Fluorine’s electronegativity stabilizes adjacent amine groups, reducing oxidative degradation and extending half-life in vivo compared to non-fluorinated analogs like pyrrolidin-3-amine .

- Comparative Efficacy : In receptor-binding assays, this compound showed 30% higher affinity for serotonin receptors than its (3R,4S) counterpart, highlighting stereochemistry’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.